Cas no 183875-28-7 (Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside)
183875-28-7 structure
Product Name:Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
CAS No:183875-28-7
MF:C35H36O6S
MW:584.721749305725
MDL:MFCD27976837
CID:3038491
PubChem ID:354333043
Update Time:2025-04-21
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- -<small>D<
- Gal[2Ac,346Bn]-β-SPh
- Gal[2Ac,346Bn]-beta-SPh
- P2078
- 183875-28-7
- T71980
- b-D-Galactopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio-,acetate
- MFCD27976837
- [(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
- HY-W393741
- Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
-
- MDL: MFCD27976837
- Inchi: 1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
- InChI Key: IKFDEPUTIUTSLC-NVCPMKERSA-N
- SMILES: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O
Computed Properties
- Exact Mass: 584.22326004g/mol
- Monoisotopic Mass: 584.22326004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 42
- Rotatable Bond Count: 14
- Complexity: 757
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.5
- XLogP3: 6.4
Experimental Properties
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 111°C(lit.)
- Boiling Point: 691.3±55.0 °C at 760 mmHg
- Flash Point: 343.2±19.5 °C
- Solubility: Insuluble (9.4E-5 g/L) (25 ºC),
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:0-10°C
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2078-1g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 1g |
¥230.0 | 2022-06-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P867682-250mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | ≥95% | 250mg |
¥157.50 | 2022-09-01 | |
| abcr | AB550262-1 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
183875-28-7 | 1g |
€437.10 | 2023-07-10 | ||
| TRC | P319153-10mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P319153-50mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P319153-100mg |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2078-1G |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
183875-28-7 | 1g |
¥230.00 | 2023-09-07 | ||
| Biosynth | MP60582-1 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside |
183875-28-7 | 1g |
$2,310.00 | 2023-01-03 | ||
| Biosynth | MP60582-2 g |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside |
183875-28-7 | 2g |
$4,158.00 | 2023-01-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576174-250mg |
(2S,3R,4S,5S,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate |
183875-28-7 | 98% | 250mg |
¥142 | 2023-04-15 |
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
183875-28-7 (Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk